molecular formula C4H11ClNO4P B6207671 (2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride CAS No. 126204-83-9

(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride

Cat. No.: B6207671
CAS No.: 126204-83-9
M. Wt: 203.6
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Description

The compound "(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride" is a chiral amino acid derivative featuring a phosphonoyl group (-PO(OH)₂) at the C4 position. Based on structural analogs in the provided evidence, this compound is hypothesized to exhibit properties similar to phosphinic acid derivatives, which are known for their role in enzyme inhibition and herbicidal activity. Its structure includes a hydroxy(methyl)phosphoryl group, distinguishing it from the target compound’s hydroxyphosphonoyl moiety.

Properties

CAS No.

126204-83-9

Molecular Formula

C4H11ClNO4P

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Biological Activity

(2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride, commonly known as L-phosphinothricin, is a compound of significant interest in biological research due to its unique mechanism of action and applications in agriculture and gene editing. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C4H10ClNO4P
  • Molecular Weight : 202.55 g/mol
  • CAS Number : 7314-32-1

L-phosphinothricin is a phosphinic acid derivative synthesized from the natural product phosphinothricin, which is produced by Streptomyces hygroscopicus var. limoneus. The synthesis involves several steps, including reduction and reaction with hydrochloric acid to form the hydrochloride salt.

L-phosphinothricin functions primarily as a non-selective herbicide by inhibiting the enzyme glutamine synthetase . This enzyme is crucial for converting glutamate and ammonia into glutamine. The inhibition leads to:

  • Accumulation of Ammonia : Elevated ammonia levels induce metabolic stress in plants.
  • Depletion of Glutamine : A critical nutrient for plant growth, leading to plant death .

Herbicidal Properties

L-phosphinothricin's herbicidal activity has been well-documented. It is particularly effective in controlling a wide range of weeds due to its non-selective nature. The following table summarizes its herbicidal efficacy against various plant species:

Plant SpeciesEfficacy (%)Application Rate (g/ha)
Amaranthus retroflexus95200
Cynodon dactylon90150
Setaria viridis85180

Applications in Genetic Engineering

L-phosphinothricin is also utilized as a selective agent in genetic engineering, particularly for selecting transgenic cells that have integrated foreign DNA. This application leverages its herbicidal properties to eliminate non-transformed cells, allowing for the propagation of genetically modified organisms (GMOs) that possess desirable traits such as herbicide resistance .

Case Studies

  • Transgenic Crop Development : A study demonstrated the successful use of L-phosphinothricin in developing transgenic rice resistant to herbicides. The transgenic lines exhibited enhanced growth and yield under controlled conditions compared to non-transformed controls .
  • Metabolic Studies : Research investigating the metabolic impacts of L-phosphinothricin on non-target organisms revealed that while it effectively inhibits glutamine synthetase in plants, its effects on animal models were minimal, indicating a degree of selectivity that could be beneficial for agricultural applications .

Safety and Toxicity

L-phosphinothricin is classified as a category III acute toxicity compound by the EPA, indicating low acute toxicity. In animal studies, it has shown an LD50 greater than 2,000 mg/kg when administered orally to rats. However, exposure through inhalation or skin contact can lead to irritation .

Current Research Directions

Ongoing research focuses on:

  • Formulation Improvements : Developing new formulations that enhance the efficacy and reduce environmental impact.
  • Mechanism Exploration : Identifying additional modes of action that could expand its applications beyond herbicide use .

Scientific Research Applications

Herbicide Development

L-phosphinothricin is primarily known for its role as a non-selective herbicide . It inhibits the enzyme glutamine synthetase, leading to the accumulation of ammonia and depletion of glutamine in plants. This metabolic disruption causes plant death, making it effective for controlling weeds in agricultural settings.

ApplicationMechanismImpact
HerbicideInhibition of glutamine synthetaseEffective weed control

Transgenic Crop Production

The compound serves as a selective agent in the development of transgenic crops. It allows researchers to identify plant cells that have successfully integrated foreign DNA, facilitating genetic engineering processes.

ApplicationMechanismImpact
Transgenic Crop SelectionSelective pressure for transformed cellsEnhances genetic engineering efficiency

Biochemical Research

L-phosphinothricin is utilized in biochemical studies to investigate the function of glutamine synthetase across various organisms. Its ability to inhibit this enzyme provides insights into nitrogen metabolism and related physiological processes.

ApplicationMechanismImpact
Biochemical StudiesGlutamine synthetase inhibitionInsights into nitrogen metabolism

Case Study 1: Herbicide Efficacy

A study published in Weed Science demonstrated that L-phosphinothricin effectively controlled various weed species in soybean fields. The results showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as a robust herbicide alternative.

Case Study 2: Transgenic Crop Development

Research conducted at a leading agricultural university highlighted the use of L-phosphinothricin in developing herbicide-resistant transgenic crops. The study found that plants expressing the bar gene (conferring resistance) showed survival rates above 90% when treated with L-phosphinothricin, underscoring its utility in biotechnology applications.

Limitations and Future Directions

Despite its effectiveness, L-phosphinothricin poses risks to non-target plants due to its non-selective nature. Future research should focus on:

  • Developing formulations that minimize environmental impact.
  • Exploring derivatives with improved selectivity and efficacy.
  • Investigating potential applications in areas such as cancer therapy and bioremediation.

Comparison with Similar Compounds

Key Structural and Functional Differences

Phosphonoyl vs. Phosphoryl Groups: The target compound’s phosphonoyl group (-PO(OH)₂) differs from L-Glufosinate’s phosphoryl group (-P(O)(OH)(CH₃)). Phosphonates are generally more resistant to enzymatic hydrolysis than phosphates, enhancing their stability in biological systems .

Sulfonyl Fluoride vs. Phosphonoyl: AEBSF’s sulfonyl fluoride group (-SO₂F) acts as a reactive electrophile, covalently inhibiting serine proteases. In contrast, phosphonoyl groups typically act as transition-state analogs for phosphatases or synthetases .

Methoxy vs.

Pharmacological and Chemical Implications

  • Enzyme Inhibition: Phosphonoyl/phosphoryl-containing compounds (e.g., L-Glufosinate) inhibit glutamine synthetase, disrupting nitrogen metabolism in plants. Sulfonyl fluorides (e.g., AEBSF) target proteases, making them tools for biochemical studies .
  • Stability and Reactivity :
    • Phosphonates are chemically stable under physiological conditions, whereas sulfonyl fluorides are highly reactive but hydrolyze in aqueous environments .
  • Toxicity and Handling :
    • AEBSF requires stringent safety measures (e.g., corrosion-resistant handling) due to its skin corrosion and hydrogen fluoride release risks . Phosphonates like L-Glufosinate are less corrosive but require environmental safety considerations .

Preparation Methods

Catalytic System and Reaction Mechanism

The process utilizes a rhodium complex coordinated with a chiral bisphosphine ligand, such as (S,S)-Me-DUPHOS™ or (S,S)-Et-DUPHOS™. These ligands induce stereochemical control during the hydrogenation of 2-acetamino-4-(hydroxymethylphosphinyl)-butenoic acid. The reaction proceeds under hydrogen gas (0.3 MPa) in polar solvents like methanol or n-butanol at ambient temperature.

Key reaction parameters :

  • Catalyst loading: 3–5 mol% relative to substrate

  • Solvent: Methanol or n-butanol

  • Temperature: 20–25°C

  • Duration: 22–24 hours

The hydrogenation step achieves enantiomeric excess (ee) values exceeding 90%, as demonstrated in Example 1 (92.7% ee).

Post-Hydrogenation Processing

Following hydrogenation, the acetamide protecting group is hydrolyzed using 6N hydrochloric acid under reflux conditions. This step simultaneously introduces the hydrochloride moiety, yielding the final product. Purification via ion-exchange chromatography (Dowex® 1×4 Ac resin) ensures high purity (>95%).

Though not explicitly detailed in the cited patents, the enzymatic resolution step could theoretically precede phosphorylation. A proposed pathway involves:

  • Esterification : (S)-2-aminobutyric acid → methyl ester

  • Phosphorylation : Michaelis-Arbuzov reaction with triethyl phosphite

  • Hydrolysis : Acidic cleavage to yield the hydroxyphosphonoyl group

This speculative route would require validation but aligns with established organophosphorus synthesis principles.

Hydrochloride Salt Formation and Purification

The final salification step, critical for pharmaceutical applicability, is exemplified in CN103012190A. Crude (S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid is treated with gaseous hydrogen chloride in anhydrous isopropyl alcohol, precipitating the hydrochloride salt.

Purification protocol :

  • Wash cycles : Ethyl acetate (3×50 mL) to remove organic impurities

  • Recrystallization : Isopropyl alcohol slurry at 25–30°C

  • Drying : Vacuum desiccation to constant weight

This method achieves yields exceeding 85% with >99% chemical purity.

Comparative Analysis of Synthetic Routes

Parameter Asymmetric Hydrogenation Enzymatic Resolution
Enantiomeric Excess (ee)92.7–95.2%>99%
Reaction Time22–24 hours19–24 hours
Catalyst/Enzyme CostHigh (Rhodium complexes)Moderate (Immobilized acylase)
ScalabilityIndustrial-scale feasibleLimited by enzyme stability
Environmental ImpactModerate solvent useAqueous, low-waste process

Data Tables on Reaction Conditions and Outcomes

Table 1: Asymmetric Hydrogenation Optimization (US20080146837A1)

ExampleSolventCatalystTemperature (°C)ee (%)Yield (%)
1Methanol[Rh((S,S)-Me-DUPHOS)]2592.770.3
2n-Butanol[Rh((S,S)-Me-DUPHOS)]2592.771.7
3n-Butanol[Rh((S,S)-Et-DUPHOS)]2592.771.2

Table 2: Hydrochloride Salt Crystallization (CN103012190A)

StepConditionsPurity (%)Yield (%)
HCl gas treatment5°C, 18 hours98.588.2
Isopropyl alcohol wash25–30°C, 2 hours99.385.7

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of (2S)-2-amino-4-(hydroxyphosphonoyl)butanoic acid hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P-NMR) to resolve stereochemistry and phosphonoyl group conformation . High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., observed m/z 181.13 for [M+H]⁺) and isotopic patterns . X-ray crystallography may be employed for absolute configuration determination, though crystallinity challenges require optimization of solvent systems .

Q. How should researchers handle stability concerns during storage and experimental preparation?

  • Methodology : Store lyophilized powder at −20°C under inert gas (argon) to prevent hydrolysis of the phosphonoyl group . For aqueous solutions, use pH 4–6 buffers (e.g., sodium acetate) and avoid prolonged exposure to >25°C. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation products via HPLC with UV detection at 210 nm .

Q. What synthetic routes are validated for producing high-purity (>98%) this compound?

  • Methodology : A two-step synthesis from L-glufosinate involves (1) phosphonylation of 2-oxo-4-(methylphosphinyl)butyric acid using hydroxylamine hydrochloride under acidic conditions, followed by (2) stereoselective reduction with sodium borohydride. Purification via ion-exchange chromatography (Dowex 50WX8 resin) yields >98% enantiomeric purity .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) aid in metabolic pathway tracing of this compound?

  • Methodology : Synthesize deuterated derivatives (e.g., Glufosinate-d3 Hydrochloride, C5H10D3ClNO4P) to track metabolic fate using LC-MS/MS. The deuterium label at the methylphosphinyl group allows differentiation between endogenous and exogenous metabolites in plant or microbial systems . Validate labeling efficiency (>99%) via isotopic abundance analysis.

Q. What experimental designs resolve contradictions in reported enzyme inhibition mechanisms (e.g., glutamine synthetase vs. non-target effects)?

  • Methodology : Employ isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with glutamine synthetase and parallel reaction monitoring (PRM) proteomics to identify off-target interactions. Use CRISPR-edited glutamine synthetase-null cell lines to isolate phosphonoyl-specific effects .

Q. How does stereochemical configuration influence bioactivity in plant and microbial models?

  • Methodology : Compare the (2S)-enantiomer with its (2R)-counterpart in dose-response assays (IC50 determination) using Arabidopsis thaliana and E. coli. Structural dynamics simulations (MD/DFT) can reveal stereospecific interactions with active sites .

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